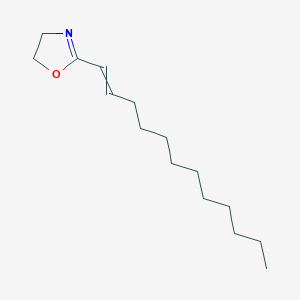![molecular formula C7H8ClN3OS B14490158 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one CAS No. 64028-46-2](/img/structure/B14490158.png)
2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a heterocyclic compound that belongs to the class of thiazolo-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsive properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can be achieved through regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . The reaction involves the use of alkenyl chlorides and alkaline alcoholic solutions of triazoles, conducted in boiling ethanol. The target sulfanyl ethers precipitate after cooling the reaction mixture .
Industrial Production Methods: Visible-light-mediated regioselective synthesis has been explored as a green chemistry approach for the production of thiazolo[3,2-b][1,2,4]triazoles . This method utilizes sustainable irradiation as the power source and water as the solvent, reducing the hazardous ecological footprints of organic synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one undergoes various chemical reactions, including electrophilic cyclization, halogenation, and Michael addition . These reactions are influenced by the nature of the substituents and the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include alkenyl chlorides, alkaline alcoholic solutions, and visible-light-mediated catalysts . The reactions are typically conducted in boiling ethanol or under aqueous conditions .
Major Products: The major products formed from these reactions include various thiazolo[3,2-b][1,2,4]triazole derivatives, which exhibit significant biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one involves its interaction with various molecular targets and pathways . The compound exerts its effects through electrophilic cyclization and radical-initiated mechanisms . The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one include other thiazolo[3,2-b][1,2,4]triazoles and thiazolo[5,1-b][1,3]thiazines . These compounds share similar structural motifs and exhibit comparable biological activities .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities . Its regioselective synthesis and green chemistry production methods further enhance its appeal for research and industrial applications .
Propiedades
Número CAS |
64028-46-2 |
|---|---|
Fórmula molecular |
C7H8ClN3OS |
Peso molecular |
217.68 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-ethyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-one |
InChI |
InChI=1S/C7H8ClN3OS/c1-2-5-3-13-6-9-10(4-8)7(12)11(5)6/h3H,2,4H2,1H3 |
Clave InChI |
OWDFKOWOBFUOQV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CSC2=NN(C(=O)N12)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


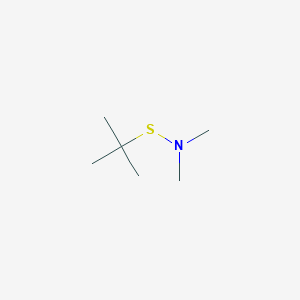
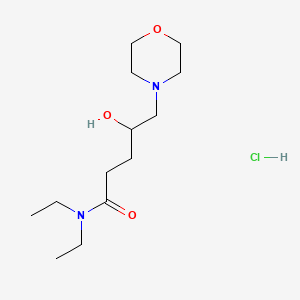

![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
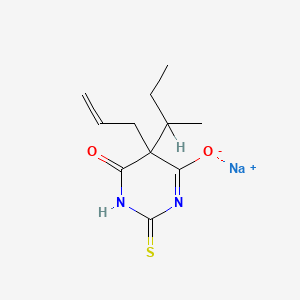
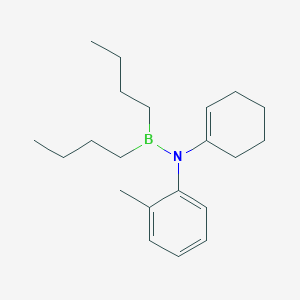
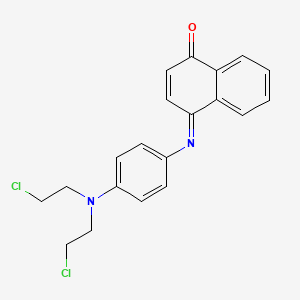
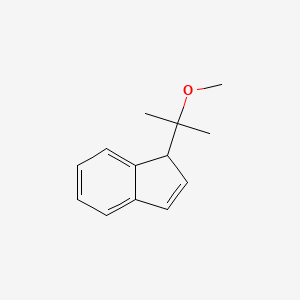
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)

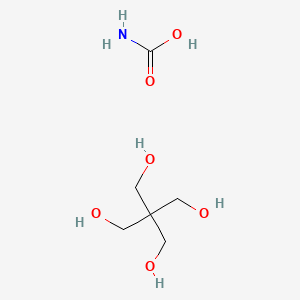
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)

